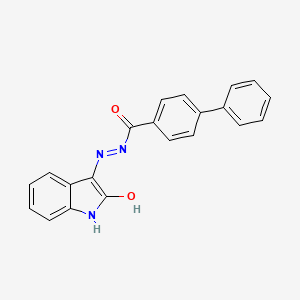
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-biphenylcarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-biphenylcarbohydrazide, also known as BIQ, is a synthetic compound that belongs to the class of hydrazide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
As mentioned earlier, the mechanism of action of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-biphenylcarbohydrazide involves the inhibition of topoisomerase II. Topoisomerase II is an enzyme that is involved in the regulation of DNA topology and plays a crucial role in DNA replication and cell division. This compound binds to the enzyme and prevents it from carrying out its normal function, leading to DNA damage and ultimately cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mainly related to its anticancer activity. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, this compound has been reported to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-biphenylcarbohydrazide is its high yield and purity during synthesis, making it readily available for lab experiments. Additionally, its selective binding to copper ions makes it a useful tool for bioimaging applications. However, one limitation of this compound is its low solubility in water, which can hinder its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-biphenylcarbohydrazide. One potential application is as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and toxicity in vivo. Additionally, this compound can be further modified to improve its solubility and selectivity towards specific metal ions, making it a more versatile tool for bioimaging applications. Overall, the potential applications of this compound in various fields make it an exciting compound for further research and development.
Méthodes De Synthèse
The synthesis of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-biphenylcarbohydrazide can be achieved by the reaction of 4-biphenylcarboxylic acid hydrazide with isatin in the presence of acetic anhydride. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form this compound. The yield of the reaction is generally high, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-biphenylcarbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of this compound involves the inhibition of topoisomerase II, which is an essential enzyme for DNA replication and cell division. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
In addition to its anticancer activity, this compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to copper ions and exhibit fluorescence emission, making it a promising candidate for bioimaging applications.
Propriétés
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(16-12-10-15(11-13-16)14-6-2-1-3-7-14)24-23-19-17-8-4-5-9-18(17)22-21(19)26/h1-13,22,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRGMGZDDNFOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

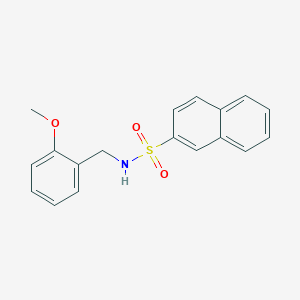
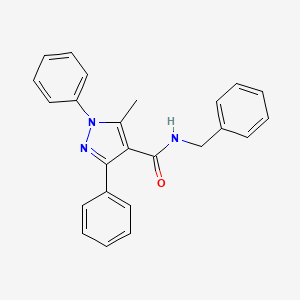
![2-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5737167.png)
![N-(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5737174.png)
![4-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5737175.png)

![2-(2-thienyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5737192.png)
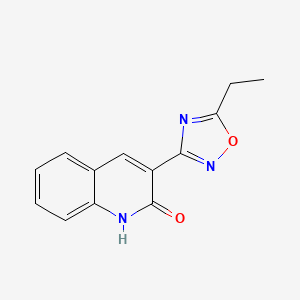
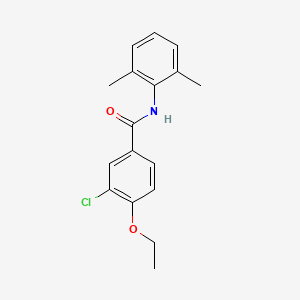

![7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5737223.png)

![N-(2-isopropylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5737228.png)
